1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea
Description
1-(2-(2-Methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea is a thiourea derivative featuring a multi-substituted aromatic framework. Its structure comprises:
- A 2-methylindole moiety linked via an ethyl group to the thiourea core.
- A pyridin-2-ylmethyl group attached to one nitrogen of the thiourea.
- An m-tolyl (meta-methylphenyl) substituent on the other thiourea nitrogen.
Its synthesis typically involves multi-step reactions starting from indole derivatives and substituted isothiocyanates, as described in analogous protocols .
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-7-10-20(16-18)28-25(30)29(17-21-9-5-6-14-26-21)15-13-22-19(2)27-24-12-4-3-11-23(22)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGIYPPHSXXQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea typically involves the reaction of an appropriate isothiocyanate with an amine. The reaction conditions may include:
- Solvent: Common solvents used include dichloromethane, ethanol, or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for thioureas often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Aryl Substituent Position : The m-tolyl group in the target compound may confer balanced steric and electronic effects compared to o-tolyl (ortho-substituted), which could hinder binding in some targets .
- Halogenated Aryl Groups : Fluorine or bromine at the para position (e.g., 4-fluorophenyl, 4-bromophenyl) enhances anti-HIV activity, likely due to improved hydrophobic interactions with RT .
- Heterocyclic Variations : Replacing pyridin-2-ylmethyl with thiophen-2-ylmethyl (e.g., ) or pyridin-4-ylmethyl alters solubility and target selectivity .
Enzyme Inhibition
- MAO-B Inhibition : Compounds with electron-withdrawing groups (e.g., 3,5-dimethoxyphenyl) show sub-µM IC50 values, whereas the target compound’s m-tolyl group may offer moderate activity .
- EGFR Inhibition : Thioureas with quinazoline linkers (e.g., compound 8b in ) achieve IC50 = 14.8 nM via hydrogen bonding, suggesting the target compound’s pyridinyl group could mimic similar interactions .
Antiviral Activity
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
